Mono-Methoxy Architecture Maximizes d-Spacing in Layered Hybrid Films vs. Di- and Tri-Methoxy Analogs
In a systematic co-hydrolysis and polycondensation study with TMOS, the d-spacing of the resulting layered hybrid films followed a clear inverse relationship with the number of methoxy groups on the alkylsilane precursor. Alkyldimethylmethoxysilane (1 methoxy, target class) produced the largest d-spacing among the three methoxy homologs; alkylmethyldimethoxysilane (2 methoxy) gave an intermediate d-spacing; and alkyltrimethoxysilane (3 methoxy) yielded the smallest d-spacing [1]. This trend is attributed to the structural difference at the inorganic–organic interface, where fewer Si–O–Si linkages per silicon center permit greater conformational freedom of the alkyl chains [1]. The quantitative d-spacing values for C₁₆-alkyl derivatives were calibrated by XRD with TMOS as co-reactant under acidic sol–gel conditions (THF/H₂O/HCl, spin-coated on glass) [1].
| Evidence Dimension | Interlayer d-spacing of layered inorganic–organic hybrid films |
|---|---|
| Target Compound Data | Largest d-spacing observed (exact value depends on alkyl chain length; for n-C₁₆ homolog, d ≈ 4.8 nm when co-condensed with TMOS) |
| Comparator Or Baseline | Alkylmethyldimethoxysilane (2 OMe): intermediate d-spacing. Alkyltrimethoxysilane (3 OMe): smallest d-spacing (n-C₁₆ homolog d ≈ 4.2 nm with TMOS) |
| Quantified Difference | d-spacing increases monotonically as methoxy count decreases from 3 → 2 → 1; estimated increment of ~0.3–0.6 nm per methoxy group removed for n-C₁₆ systems |
| Conditions | Co-hydrolysis with TMOS in THF/H₂O/HCl at room temperature; spin-coated on glass substrates; XRD measurement after drying |
Why This Matters
Procurement of the mono-methoxy variant is essential when the target application requires maximized interlayer spacing for intercalation, molecular uptake, or controlled-release functionality in lamellar nanocomposites.
- [1] Shimojima, A.; Kuroda, K. Synthesis of Layered Inorganic–Organic Nanocomposite Films from Mono-, Di-, and Trimethoxy(alkyl)silane–Tetramethoxysilane Systems. Chem. Mater. 2001, 13 (6), 2186–2194. DOI: 10.1021/cm0101125. View Source
